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Compound of Interest

Morpholine-2-carbonitrile
Compound Name:

hydrochloride
CAS No.: 1205751-07-0
Cat. No.: B1422465

Get Quote

Executive Summary & Strategic Rationale

The morpholine ring is a "privileged scaffold" in modern medicinal chemistry, appearing in
blockbuster drugs such as Linezolid (Antibiotic), Gefitinib (EGFR inhibitor), and Rivaroxaban
(Anticoagulant). Its incorporation is rarely accidental; it serves as a specific tool to modulate
physicochemical properties.

Why Morpholine? The "Goldilocks" Effect

Replacing a piperidine or cyclohexane ring with morpholine introduces an ether oxygen at the
4-position. This single atom substitution drastically alters the molecular profile:

+ Metabolic Blockade: The electron-withdrawing oxygen reduces the basicity of the nitrogen (

~8.3 vs. ~11.0 for piperidine), making the ring less susceptible to oxidative metabolism (N-
oxidation) and CYP450 degradation.

¢ Lipophilicity Modulation: Morpholine typically lowers
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by 1.0-1.5 units compared to piperidine, improving aqueous solubility without sacrificing
membrane permeability.

e H-Bonding Potential: The ether oxygen acts as a weak hydrogen bond acceptor, often
engaging in critical interactions within kinase hinge regions (e.g., Gefitinib).

Comparative Physicochemical Data

Property Morpholine Piperidine

Strategic
Implication

Morpholine is less
protonated at

~8.3 ~11.1 physiological pH (7.4),
improving passive

(Conjugate Acid)

permeability.

Morpholine

(Octanol/Water) -0.86 0.84 significantly improves

aqueous solubility.

Higher PSA aids in
Polar Surface Area tuning blood-brain
~21 A2 ~12 A2 ,
(PSA) barrier (BBB)

penetration.

Oxygen atom
. - _ deactivates the ring
Metabolic Stability High Moderate S
toward oxidative

attack.

Synthetic Decision Matrix

Before selecting a protocol, analyze the structural requirements of your target.
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Target Morpholine Structure

Attachment Type?

N-Aryl Morpholine

(e.g., Gefitinib, Linezolid) N-Alkyl Morpholine C-Substituted Chiral Morpholine

Method A: Method B: Method C:
Buchwald-Hartwig Amination SN2 Alkvlation / Re ducéive Amination De Novo Ring Construction
(Pd-Catalysis) Y (Pd-Carboamination)

Click to download full resolution via product page

Caption: Decision tree for selecting the optimal synthetic pathway based on target architecture.

Protocol A: Palladium-Catalyzed N-Arylation
(Buchwald-Hartwig)

Application: Attaching morpholine to deactivated or sterically hindered aryl halides. This is the
industry standard for generating libraries of kinase inhibitors.

Mechanism & Causality

Morpholine is a secondary amine. While nucleophilic aromatic substitution (

) works for electron-deficient rings (e.g., nitrobenzenes), it fails for unactivated aryl chlorides.
Palladium catalysis bridges this gap.

e Ligand Selection:XPhos or RuPhos are critical. These bulky, electron-rich biaryl phosphine
ligands facilitate the oxidative addition of aryl chlorides and, crucially, speed up the reductive
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elimination step, which is often rate-limiting for secondary amines.

Standard Operating Procedure (SOP)

Reagents:

Aryl Halide (1.0 equiv)
e Morpholine (1.2 — 1.5 equiv)
o Catalyst:

(1-2 mol%) or precatalyst XPhos Pd G3/G4.

e Ligand: XPhos (2—4 mol%) (if not using G3/G4).
» Base:

(1.5 equiv) or

(for base-sensitive substrates).

Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Workflow:

Inert Setup: Charge a reaction vial with the aryl halide,

, XPhos, and

. Crucial: Do not add morpholine yet if it is volatile; wait until sealed or add as a solution.

Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy
of the active Pd(0) species.

Solvent Addition: Add anhydrous Toluene via syringe.

Amine Addition: Add Morpholine via syringe.

Reaction: Heat to 80-100°C for 2—12 hours. Monitor via LCMS.
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o Workup: Filter through a celite pad (removes Pd black), dilute with EtOAc, wash with
water/brine.

Troubleshooting Table:

Observation Root Cause Corrective Action

) o N ) Switch to BrettPhos or
Low Conversion Oxidative Addition Failure )
increase temp to 110°C.

Switch solvent to Toluene

Dehalogenation (Ar-H) (avoid alcohols); ensure

-Hydride Elimination
anhydrous conditions.

Increase Ligand:Pd ratio to 2:1
Pd Black Precipitation Ligand Instability or use XPhos Pd G4

precatalyst.

Protocol B: De Novo Synthesis of Chiral
Morpholines

Application: Creating 3-substituted or 3,5-disubstituted morpholines with defined
stereochemistry. Direct alkylation of morpholine cannot achieve this. Method: Intramolecular
Pd-Catalyzed Carboamination.[1]

The Challenge

Commercially available morpholines are achiral. To introduce chirality (e.g., for increasing
selectivity against a receptor), one must build the ring from a chiral amino alcohol precursor.

Protocol: Ring Closure of O-Allyl Ethanolamines

Reagents:
e Substrate: N-protected O-allyl amino alcohol derivative.

e Coupling Partner: Aryl Bromide.[2]
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o Catalyst:
(5 mol%).

e Ligand: DPEphos or Xantphos (Bisphosphines are preferred for bite angle).

e Base:

or

Workflow:

e Precursor Synthesis: React a chiral amino alcohol (e.g., L-Alaninol) with allyl bromide (NaH,
THF) to form the O-allyl ether.

e Cyclization: Combine the O-allyl ether, Aryl Bromide, Catalyst, and Base in Toluene.

e Mechanism: The Pd(0) inserts into the Aryl Bromide, coordinates to the alkene, and induces
syn-aminopalladation followed by reductive elimination.

o Result: A cis-3,5-disubstituted morpholine is formed with high diastereoselectivity (>20:1 dr).

[1]

Chiral Amino Pd(0) / Aryl-Br Syn-Aminopalladation Cis-3,5-Disubstituted
Alcohol Ether Oxidative Addition (Ring Closure) Morpholine

Click to download full resolution via product page

Caption: Mechanistic flow for the stereoselective construction of the morpholine ring.

Case Study: Industrial Synthesis of Linezolid

Molecule: Linezolid (Zyvox) Class: Oxazolidinone Antibiotic Role of Morpholine: Improves
solubility and pharmacokinetic profile.

The "Green" Route (Convergent Synthesis)
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While early routes used azide chemistry, modern process chemistry utilizes a convergent
approach involving the morpholine ring early in the sequence.

Step 1: Nucleophilic Aromatic Substitution (

e Reactants: 3,4-Difluoronitrobenzene + Morpholine.[3]
o Conditions: DIPEA, Ethyl Acetate, Reflux.[4]

o Observation: The fluorine para to the nitro group is selectively displaced due to resonance
stabilization of the Meisenheimer complex.

e Yield: >95%.
Step 2: Reduction

e Reactants: Nitro-morpholine intermediate +

o Catalyst: Pd/C or Raney Nickel.

e Product: 3-Fluoro-4-morpholinylaniline.[5]

Step 3: Oxazolidinone Formation

e Reactants: Aniline intermediate + (R)-Epichlorohydrin (or Glycidyl butyrate).

o Key Insight: This step constructs the core pharmacophore (oxazolidinone) after the
morpholine solubility handle is already installed, ensuring all intermediates remain soluble in
organic solvents.

References

e Morpholine as a Privileged Structure: Kourounakis, A., et al. "Morpholine as a privileged
structure: A review on the medicinal chemistry and pharmacological activity of morpholine
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phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
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o Pd-Catalyzed Carboamination (Chiral Morpholines): Wolfe, J. P., et al. "Stereoselective
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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